1-((1-Ethoxycyclohexyl)methyl)pyrrolidine
Description
1-((1-Ethoxycyclohexyl)methyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a cyclohexyl group with an ethoxy substituent. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-[(1-ethoxycyclohexyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H25NO/c1-2-15-13(8-4-3-5-9-13)12-14-10-6-7-11-14/h2-12H2,1H3 |
InChI Key |
YYSPTNPOQQVIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1)CN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((1-Ethoxycyclohexyl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with 1-ethoxycyclohexylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-((1-Ethoxycyclohexyl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-((1-Ethoxycyclohexyl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-((1-Ethoxycyclohexyl)methyl)pyrrolidine involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-((1-Ethoxycyclohexyl)methyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals due to its diverse biological activities.
Pyrrolidine-2,5-dione: Used in the synthesis of bioactive molecules with potential therapeutic applications.
Each of these compounds has unique properties and applications, but 1-((1-Ethoxycyclohexyl)methyl)pyrrolidine stands out due to its specific structural features and the potential for diverse chemical modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
